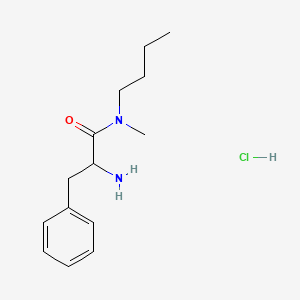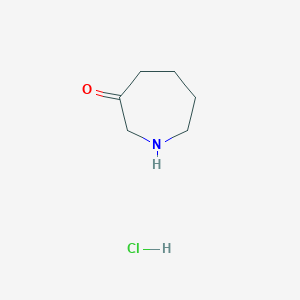![molecular formula C10H21NO2 B1374954 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol CAS No. 1247662-19-6](/img/structure/B1374954.png)
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol
Übersicht
Beschreibung
“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol” is a chemical compound with the molecular formula C10H21NO2 . It is also known by its IUPAC name, 1-(2-isopropoxyethyl)-4-piperidinol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Piperidones, which are related compounds, are known to exhibit varied biological properties and have been bio-assayed for their activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Activity
- Synthesis of SSRIs Analogues : A study by Kumar et al. (2004) synthesized several compounds structurally related to 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol, assessing their antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity.
Pharmacological Properties and Applications
- 1-Substituted Piperidines : A chapter by Vardanyan (2018) discusses derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including their synthesis, pharmacological properties, and uses. This information may offer insights into similar compounds like this compound.
Potential for Treating Neurological Disorders
- Biological Characterization for Neurological Disorders : Research by Kharkar et al. (2009) focused on a novel series of molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template, showing potential for treating various neurological disorders like drug abuse, depression, and ADHD.
Dual Receptor Antagonism and Serotonin Reuptake Inhibition
- Advances Beyond SSRIs : A study by Rocco et al. (2004) discovered compounds with potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, which can be relevant to the structural analogs of this compound.
Anticancer Potential
- Potential as an Anticancer Drug : The study by Nishizaki et al. (2014) on a naftopidil analogue hints at the possibility of similar compounds, like this compound, being promising anticancer drugs.
Growth-Promoting Activity in Agriculture
- Agricultural Growth-Promoting Activity : Omirzak et al. (2013) demonstrated that certain piperidin-4-ols can increase productivity in agriculture, as shown in their study on 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride.
Selective Estrogen Receptor Modulators Development
- Development of SERMs : Research by Yadav et al. (2011) on chiral piperidin-4-ols aimed at developing novel Selective Estrogen Receptor Modulators (SERMs), indicating a potential application area for this compound analogues.
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJWVUCNGXOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)


![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)



![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)

![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)



